2-(Triphenylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triphenylmethyl)pyridine, also known as 2-Tritylpyridine, is an organic compound with the molecular formula C24H19N. It is characterized by a pyridine ring substituted with a triphenylmethyl group at the 2-position. This compound is notable for its stability and unique chemical properties, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylmethyl)pyridine typically involves the reaction of pyridine with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Triphenylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the triphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of simpler hydrocarbons .
Scientific Research Applications
2-(Triphenylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols, amines, and other functional groups in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Triphenylmethyl)pyridine involves its ability to stabilize reactive intermediates through the triphenylmethyl group. This stabilization is crucial in various chemical reactions, particularly those involving carbocations. The compound can also act as a Lewis acid, facilitating the formation of new chemical bonds .
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways are still under investigation, but its role as a stabilizing agent is well-documented .
Comparison with Similar Compounds
Triphenylmethyl chloride: Used as a precursor in the synthesis of 2-(Triphenylmethyl)pyridine.
Triphenylmethyl alcohol: Another derivative of triphenylmethyl, used in similar applications as a protecting group.
2-(Diphenylmethyl)pyridine: A related compound with two phenyl groups instead of three.
Uniqueness: this compound is unique due to the presence of the triphenylmethyl group, which provides exceptional stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where stability and control over reaction conditions are paramount .
Properties
IUPAC Name |
2-tritylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-25-23/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRCTGKPHJCRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.